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Compound of Interest

Compound Name: 5-Isopropylimidazo[1,2-A]pyridine

Cat. No.: B11920142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize 5-Isopropylimidazo[1,2-a]pyridine. Due to the limited availability of published

experimental data specific to this molecule, this document presents generalized experimental

protocols and representative data for the imidazo[1,2-a]pyridine scaffold. These methodologies

and data serve as a practical reference for the analysis of this compound and its derivatives.

Introduction
5-Isopropylimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of heterocyclic

compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological

activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and

purity assessment of these molecules.

Spectroscopic Data
While specific experimental data for 5-Isopropylimidazo[1,2-a]pyridine is not readily available

in the cited literature, the following tables summarize expected and representative

spectroscopic data based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.

Table 1: Representative ¹H NMR Spectroscopic Data for an Imidazo[1,2-a]pyridine Scaffold
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.5-8.0 d ~7.0 H-5

~7.2-7.6 m - Aromatic CH

~6.8-7.2 m - Aromatic CH

~3.0-3.5 sept ~7.0 CH (isopropyl)

~1.3-1.5 d ~7.0 CH₃ (isopropyl)

Table 2: Representative ¹³C NMR Spectroscopic Data for an Imidazo[1,2-a]pyridine Scaffold

Chemical Shift (δ) ppm Assignment

~140-150 C (quaternary)

~120-135 Aromatic CH

~110-120 Aromatic CH

~30-35 CH (isopropyl)

~20-25 CH₃ (isopropyl)

Table 3: Representative IR Spectroscopic Data for an Imidazo[1,2-a]pyridine Scaffold

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2960-2850 Medium-Strong Aliphatic C-H stretch

~1630-1600 Strong C=N stretch

~1500-1400 Medium-Strong C=C aromatic stretch

Table 4: Representative Mass Spectrometry Data for an Imidazo[1,2-a]pyridine Scaffold
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m/z Interpretation

[M]+ Molecular Ion

[M-CH₃]+ Loss of a methyl group

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for

imidazo[1,2-a]pyridine derivatives. These can be adapted for the specific analysis of 5-
Isopropylimidazo[1,2-a]pyridine.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal

standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of

400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to TMS.

3.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. The

spectrum is recorded over the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic

separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods. The

data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis
The structural elucidation of a small organic molecule like 5-Isopropylimidazo[1,2-a]pyridine
follows a systematic workflow.
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General Workflow for Spectroscopic Analysis of 5-Isopropylimidazo[1,2-a]pyridine

Sample Preparation

Data Processing & Interpretation
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Caption: General workflow for the spectroscopic analysis of a small organic molecule.

This workflow illustrates the progression from a purified sample to its structural determination

through various spectroscopic techniques and data analysis.
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NMR Data Interpretation Logic
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Caption: Logical flow for interpreting NMR spectroscopic data for structural elucidation.

This diagram outlines the key parameters obtained from ¹H and ¹³C NMR spectra and how they

contribute to proposing a chemical structure.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-
Isopropylimidazo[1,2-a]pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b11920142#spectroscopic-data-for-5-
isopropylimidazo-1-2-a-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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